1-Methyl-2-(3-methylcyclohexyl)benzene
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Overview
Description
1-Methyl-2-(3-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.31 g/mol . This compound consists of a benzene ring substituted with a methyl group and a 3-methylcyclohexyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Methyl-2-(3-methylcyclohexyl)benzene typically involves the alkylation of benzene with 3-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Methyl-2-(3-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-(3-methylcyclohexyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Research studies may explore its potential biological activities and interactions with biological systems.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound’s methyl groups may be targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. The benzene ring’s electron-rich nature facilitates electrophilic substitution reactions, where electrophiles attack the aromatic ring .
Comparison with Similar Compounds
1-Methyl-2-(3-methylcyclohexyl)benzene can be compared with similar compounds such as:
- 1-Methyl-3-(3-methylcyclohexyl)benzene
- 1-Methyl-4-(3-methylcyclohexyl)benzene
- 1-Methyl-2-(4-methylcyclohexyl)benzene
These compounds share similar structural features but differ in the position of the methyl and cyclohexyl groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical reactivity and applications .
Properties
IUPAC Name |
1-methyl-2-(3-methylcyclohexyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPYYUBQUOSLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339547-67-0 |
Source
|
Record name | 1-Methyl-2-(3-methylcyclohexyl) benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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